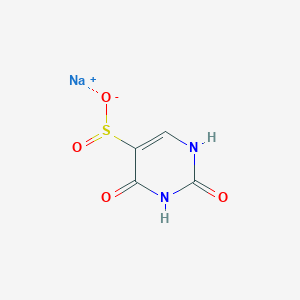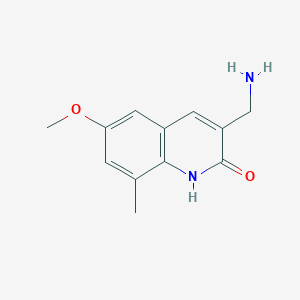![molecular formula C10H19NO2 B13179603 4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an amino group, a hydroxyl group, and a 7-oxabicyclo[2.2.1]heptane moiety, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol typically involves multiple steps, starting from readily available precursors. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the 7-oxabicyclo[2.2.1]heptane core . Subsequent functionalization steps introduce the amino and hydroxyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes are often employed to achieve these goals.
化学反応の分析
Types of Reactions
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines.
科学的研究の応用
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The 7-oxabicyclo[2.2.1]heptane moiety provides structural rigidity, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- {4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- 2-methylidene-7-oxanorbornane
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
Uniqueness
4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol is unique due to its combination of functional groups and bicyclic structure. This combination imparts distinct reactivity and biological activity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
4-amino-2-(7-oxabicyclo[2.2.1]heptan-2-yl)butan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-10(12,4-5-11)8-6-7-2-3-9(8)13-7/h7-9,12H,2-6,11H2,1H3 |
InChIキー |
CTKDDMKNNSHVNI-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)(C1CC2CCC1O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


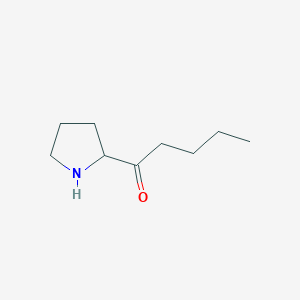
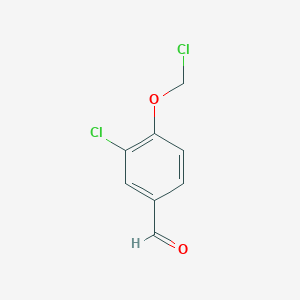

![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)
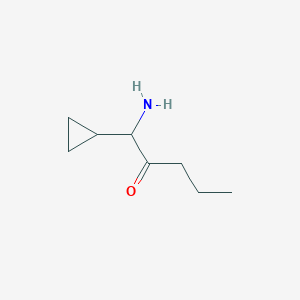
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
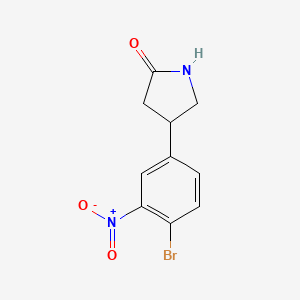
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
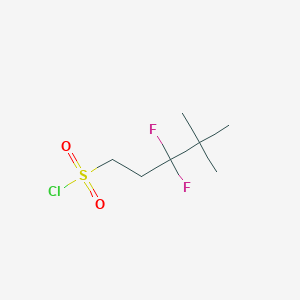

![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)

